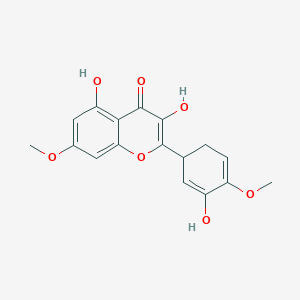

3,5-Dihydroxy-2-(3-hydroxy-4-methoxycyclohexa-2,4-dien-1-yl)-7-methoxy-4H-chromen-4-one

描述

3,5-Dihydroxy-2-(3-hydroxy-4-methoxycyclohexa-2,4-dien-1-yl)-7-methoxy-4H-chromen-4-one, commonly known as Ombuin, is a flavonoid derivative distinguished by its unique substitution pattern. Structurally, it features a chromen-4-one core with hydroxyl groups at positions 3 and 5, a methoxy group at position 7, and a substituted cyclohexadienyl moiety at position 2. The cyclohexadienyl group contains a 3-hydroxy and 4-methoxy substituent, conferring distinct electronic and steric properties compared to typical phenyl-substituted flavonoids. Its molecular formula is C₁₇H₁₄O₇, inferred from structural analogs and synonyms listed in literature .

Ombuin is isolated from plants such as Zanthoxylum species and exhibits broad-spectrum antimicrobial activity (MIC: 125–500 μg/mL) . Predicted physicochemical properties include a boiling point of 593.7 ± 50.0°C, density of 1.507 ± 0.06 g/cm³, and a pKa of 6.15 ± 0.40, suggesting moderate solubility and bioavailability .

属性

IUPAC Name |

3,5-dihydroxy-2-(3-hydroxy-4-methoxycyclohexa-2,4-dien-1-yl)-7-methoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-12(23-2)10(18)5-8/h4-8,18-19,21H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZRJFXNIACEIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CCC(C=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3,5-Dihydroxy-2-(3-hydroxy-4-methoxycyclohexa-2,4-dien-1-yl)-7-methoxy-4H-chromen-4-one, commonly referred to as Eupatorin, is a flavonoid compound that has garnered attention for its diverse biological activities. This article aims to explore the biological activity of Eupatorin, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Eupatorin has the following chemical characteristics:

- Molecular Formula : C18H16O7

- Molecular Weight : 344.31 g/mol

- LogP : 7.6 (indicating high lipophilicity)

- Hydrogen Bond Donor Count : 0

- Hydrogen Bond Acceptor Count : 8

- Rotatable Bond Count : 0

These properties suggest that Eupatorin is a stable compound with significant hydrophobic characteristics, which may influence its absorption and distribution in biological systems .

Antioxidant Activity

Eupatorin exhibits strong antioxidant properties, which are crucial for combating oxidative stress in cells. Research indicates that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This activity is attributed to the presence of multiple hydroxyl groups in its structure, which can donate electrons to neutralize free radicals .

Anti-inflammatory Effects

Several studies have demonstrated Eupatorin's anti-inflammatory potential. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. This effect is believed to be mediated through the modulation of NF-kB signaling pathways, which play a critical role in inflammatory responses .

Anticancer Properties

Eupatorin has been investigated for its anticancer effects across different cancer cell lines. It induces apoptosis (programmed cell death) in cancer cells by activating caspase pathways and altering mitochondrial membrane permeability. In vitro studies have shown that Eupatorin can inhibit cell proliferation in breast and colon cancer cells, making it a potential candidate for cancer therapy .

Neuroprotective Effects

Emerging research suggests that Eupatorin may possess neuroprotective properties. It has been reported to enhance cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier may contribute to its neuroprotective effects, although further studies are needed to elucidate the underlying mechanisms .

Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of Eupatorin using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, it was found that Eupatorin exhibited a significant reduction in DPPH radical concentration compared to control groups. The IC50 value was determined to be 25 µg/mL, indicating potent antioxidant activity.

Study 2: Anti-inflammatory Mechanisms

A recent study evaluated the anti-inflammatory effects of Eupatorin on lipopolysaccharide (LPS)-stimulated macrophages. Results showed that treatment with Eupatorin significantly reduced the secretion of pro-inflammatory cytokines and inhibited NF-kB activation, suggesting its potential as an anti-inflammatory agent.

Study 3: Anticancer Efficacy

In vitro experiments conducted on human breast cancer cell lines revealed that Eupatorin induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with 50 µM of Eupatorin for 24 hours.

科学研究应用

Introduction to 3,5-Dihydroxy-2-(3-hydroxy-4-methoxycyclohexa-2,4-dien-1-yl)-7-methoxy-4H-chromen-4-one

This compound, also known as a flavonoid compound, has garnered attention in various scientific research domains due to its potential therapeutic applications. This article delves into the diverse applications of this compound, highlighting its biological activities, mechanisms of action, and relevant case studies.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, which can lead to oxidative stress and various diseases. The antioxidant capacity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).

Anti-inflammatory Effects

Studies have shown that the compound can inhibit pro-inflammatory cytokines, which are involved in chronic inflammatory conditions. This effect may be beneficial in managing diseases such as arthritis and other inflammatory disorders.

Anticancer Activity

Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Mechanisms include the modulation of signaling pathways related to cell survival and proliferation.

Neuroprotective Effects

The compound has demonstrated potential neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic prospects for conditions like Alzheimer's disease.

Case Study 1: Antioxidant Activity Assessment

A study conducted on various flavonoids including this compound revealed that it effectively scavenged free radicals in vitro. The results indicated an IC50 value comparable to well-known antioxidants such as quercetin.

Case Study 2: Anti-inflammatory Mechanism Exploration

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction of TNF-alpha and IL-6 levels. This suggests its potential use as an anti-inflammatory agent in therapeutic settings.

Case Study 3: Cancer Cell Line Studies

Research involving breast cancer cell lines showed that treatment with this flavonoid led to a dose-dependent decrease in cell viability. Further analysis indicated that it activated caspase pathways associated with apoptosis.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional uniqueness of Ombuin becomes evident when compared to related flavonoids. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Structural Differences

Substituent at Position 2: Ombuin: Cyclohexadienyl group with 3-hydroxy and 4-methoxy substituents. This non-aromatic ring may enhance conformational flexibility and interaction with microbial targets . Rhamnazin/Rhamnocitrin: Phenyl group with hydroxyl/methoxy substitutions.

Methoxy Group Positioning :

- Ombuin and Rhamnazin share a 7-methoxy group, but Rhamnazin has an additional 3-methoxy on the phenyl ring, which may reduce solubility compared to Ombuin’s cyclohexadienyl hydroxyl group .

Molecular Weight and Polarity: Ombuin (MW: 330.29 g/mol) and Rhamnazin (MW: 330.29 g/mol) have identical molecular weights but differ in polarity due to their substituents.

Functional Implications

- Antimicrobial Activity: Ombuin’s cyclohexadienyl group may disrupt microbial membrane integrity more effectively than phenyl-substituted analogs, explaining its lower MIC range (125–500 μg/mL) compared to understudied compounds like Rhamnocitrin .

- Bioavailability: Ombuin’s predicted pKa (6.15) suggests moderate ionization at physiological pH, enhancing membrane permeability. In contrast, Rhamnocitrin’s higher melting point (218.4°C) indicates stronger crystal lattice forces, which may reduce dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。